molecular formula C15H11NO5 B13936130 2-Nitrobenzoic acid phenacyl ester

2-Nitrobenzoic acid phenacyl ester

Cat. No.: B13936130
M. Wt: 285.25 g/mol
InChI Key: KYJWHERCQGVYKZ-UHFFFAOYSA-N
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Description

2-Nitrobenzoic acid phenacyl ester is an organic compound that belongs to the class of esters derived from 2-nitrobenzoic acid. This compound is characterized by the presence of a nitro group (-NO2) and a phenacyl ester group (-COOCH2C6H5) attached to the benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitrobenzoic acid phenacyl ester can be synthesized through the esterification of 2-nitrobenzoic acid with phenacyl alcohol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or polyphosphoric acid can enhance the reaction rate and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the pure ester product.

Chemical Reactions Analysis

Types of Reactions

2-Nitrobenzoic acid phenacyl ester undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed to yield 2-nitrobenzoic acid and phenacyl alcohol in the presence of an acid or base.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic conditions with water.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Reduction: 2-Aminobenzoic acid phenacyl ester.

    Hydrolysis: 2-Nitrobenzoic acid and phenacyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitrobenzoic acid phenacyl ester has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-nitrobenzoic acid phenacyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester bond can be hydrolyzed by esterases, releasing the active components that exert their effects on target cells or tissues.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitrobenzoic acid methyl ester
  • 2-Nitrobenzoic acid ethyl ester
  • 4-Nitrobenzoic acid phenacyl ester

Uniqueness

2-Nitrobenzoic acid phenacyl ester is unique due to the presence of the phenacyl group, which imparts distinct chemical and physical properties. This compound exhibits different reactivity and stability compared to other esters of 2-nitrobenzoic acid, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

phenacyl 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c17-14(11-6-2-1-3-7-11)10-21-15(18)12-8-4-5-9-13(12)16(19)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJWHERCQGVYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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